The synthesis of NIOCH-14 involves a specific chemical reaction that occurs upon cooling, where annelated succinic anhydride reacts with hydrazide of 4-trifluoromethyl benzoic acid. This method is crucial for maintaining the compound's structural integrity and ensuring high purity levels.
The synthesis procedure can be summarized as follows:
The resulting compound undergoes further characterization to confirm its structure and effectiveness as an antiviral agent .
NIOCH-14's molecular structure is closely related to that of ST-246, sharing significant structural features that contribute to its biological activity. The compound's structure includes a dioxo-tetracyclo framework which is essential for its interaction with viral targets.
The molecular formula for NIOCH-14 has not been explicitly detailed in the sources, but it can be inferred from its synthesis components. The compound's structural similarities to ST-246 suggest that it retains functional groups critical for its antiviral activity .
NIOCH-14 exhibits stability under various conditions but can undergo cyclization over time, particularly in solvents like dimethyl sulfoxide. This cyclization leads to the formation of ST-246 as an active metabolite, which is crucial for its antiviral efficacy.
NIOCH-14 acts primarily by inhibiting viral replication through mechanisms similar to those employed by ST-246. Its structural components allow it to interfere with viral processes essential for infection and replication.
In animal studies, NIOCH-14 has shown effective protection against lethal doses of ectromelia virus, with a 50% effective dose comparable to that of ST-246. The therapeutic window extends from one day before infection to six days post-infection, indicating its potential utility in both prophylactic and therapeutic settings .
NIOCH-14 is characterized as being insoluble in water and common organic solvents used in mass spectrometry, such as acetonitrile or alcohols. Its stability under various conditions makes it suitable for further pharmacological studies.
The pharmacokinetic profile indicates that upon oral administration, NIOCH-14 has an absolute bioavailability of approximately 22.8%, which is comparable to that of ST-246 .
NIOCH-14 is primarily researched for its potential applications in treating smallpox and other orthopoxvirus infections. Its efficacy in animal models suggests it could serve as a viable therapeutic option, especially given the lack of widespread immunity against smallpox in the modern population.
Research continues into optimizing its formulation and delivery methods to enhance its therapeutic effects while minimizing potential side effects associated with high doses .
CAS No.: 32448-35-4
CAS No.: 54986-75-3
CAS No.: